molecular formula C10H10O4 B3146471 2-(Benzoyloxy)propanoic acid CAS No. 60011-15-6

2-(Benzoyloxy)propanoic acid

Cat. No.: B3146471
CAS No.: 60011-15-6
M. Wt: 194.18 g/mol
InChI Key: GGHUPYLTAYIGHK-UHFFFAOYSA-N
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Description

It is a derivative of lactic acid where the hydroxyl group is esterified with a benzoyl group

Scientific Research Applications

2-(Benzoyloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzoyloxy)propanoic acid can be synthesized through the esterification of lactic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

  • Dissolve lactic acid in an appropriate solvent like dichloromethane.
  • Add benzoyl chloride dropwise while maintaining the reaction mixture at a low temperature.
  • Add pyridine to the mixture to act as a catalyst and neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield lactic acid and benzoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction of the ester group can lead to the formation of alcohols.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Lactic acid and benzoic acid.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various acyl-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)propanoic acid involves its hydrolysis to release lactic acid and benzoic acid . Lactic acid can enter metabolic pathways such as glycolysis and the citric acid cycle, while benzoic acid can be further metabolized or excreted . The ester bond in the compound is susceptible to enzymatic hydrolysis by esterases, which facilitates its breakdown in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: The parent compound of 2-(Benzoyloxy)propanoic acid, widely used in food, pharmaceuticals, and cosmetics.

    Benzoic Acid: A common preservative and intermediate in organic synthesis.

    Mandelic Acid: Another aromatic alpha-hydroxy acid with similar properties and applications in skincare.

Uniqueness

This compound is unique due to its dual functional groups - the ester linkage and the carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds . Additionally, its esterified form provides different solubility and stability properties, making it useful in specific applications where lactic acid or benzoic acid alone may not be suitable .

Properties

IUPAC Name

2-benzoyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUPYLTAYIGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509162
Record name 2-(Benzoyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60011-15-6
Record name 2-(Benzoyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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